molecular formula C16H10Cl2N2O2 B13866584 Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate

Katalognummer: B13866584
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: ULCHRVVFJIAOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate typically involves the condensation of 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can induce cell cycle arrest and apoptosis in cancer cells, which is mediated through the modulation of various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substituents enhance its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C16H10Cl2N2O2

Molekulargewicht

333.2 g/mol

IUPAC-Name

methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate

InChI

InChI=1S/C16H10Cl2N2O2/c1-22-16(21)10-4-7-12-13(8-10)20-15(18)14(19-12)9-2-5-11(17)6-3-9/h2-8H,1H3

InChI-Schlüssel

ULCHRVVFJIAOIK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.